2-Methoxy-6-methylcyclohex-2-ene-1,4-dione
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Overview
Description
“2-Methoxy-6-methylcyclohex-2-ene-1,4-dione” is a cyclic compound with a methoxy group and a methyl group attached to a cyclohexene ring . The cyclohexene ring contains a double bond and two carbonyl groups, making it a dione .
Molecular Structure Analysis
The molecular structure of “this compound” would be based on a six-membered cyclohexene ring. The presence of the double bond and the two carbonyl groups would add some degree of unsaturation to the molecule. The methoxy and methyl groups would be substituents on the ring .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the reactivity of the functional groups present in the molecule. The double bond in the cyclohexene ring and the carbonyl groups could potentially undergo addition reactions. The methoxy group might be susceptible to reactions involving nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the methoxy group could potentially increase its solubility in polar solvents, while the cyclohexene ring could contribute to its solubility in non-polar solvents .properties
IUPAC Name |
2-methoxy-6-methylcyclohex-2-ene-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-3-6(9)4-7(11-2)8(5)10/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHHJKREDREUQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C1=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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